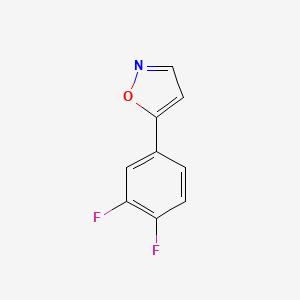

5-(3,4-Difluorophenyl)isoxazole

Descripción

Significance of the Isoxazole (B147169) Heterocyclic Scaffold in Chemical and Life Sciences Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of numerous biologically active compounds. nih.govnih.govrsc.orgnih.gov This scaffold is not only prevalent in a number of natural products but has also been extensively utilized by medicinal chemists to develop a wide array of therapeutic agents. espublisher.com The isoxazole moiety is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. rsc.org

The unique electronic and structural features of the isoxazole ring contribute to its versatility. It can participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for molecular recognition at the active sites of proteins. nih.gov Furthermore, the isoxazole ring is relatively stable and can be readily synthesized and functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.netresearchgate.net

The incorporation of the isoxazole nucleus into molecular designs has led to the discovery of compounds with a remarkable range of biological activities, including:

Anticancer: Isoxazole derivatives have shown promise as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. rsc.orgnih.govnih.gov

Anti-inflammatory: A significant number of isoxazole-containing compounds have demonstrated potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). nih.govrsc.orgnih.gov

Antimicrobial: The isoxazole scaffold is a key component in several antibacterial and antifungal agents. nih.gov

Neuroprotective: Emerging research suggests that isoxazole derivatives may have therapeutic potential in the treatment of neurodegenerative diseases. nih.govmdpi.com

Other Activities: The pharmacological profile of isoxazoles extends to analgesic, anticonvulsant, and immunomodulatory effects, among others. nih.gov

The established importance of the isoxazole ring in medicinal chemistry underscores the continued interest in synthesizing and evaluating new derivatives with improved efficacy and selectivity.

Impact of Fluorine and Fluoroalkyl Substituents in Molecular Design and Biological Activity Modulation

The introduction of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to optimize their pharmacological profiles. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics.

Key impacts of fluorination on molecular properties include:

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the metabolic stability of a drug, leading to a longer half-life and improved bioavailability.

Lipophilicity: Fluorine substitution can significantly alter the lipophilicity of a molecule, which in turn affects its solubility, permeability across biological membranes, and binding to plasma proteins. The effect of fluorine on lipophilicity is complex and depends on the specific substitution pattern.

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond donors or regions of positive electrostatic potential, thereby increasing binding affinity and potency.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, potentially locking it into a more bioactive shape.

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can impact a compound's ionization state at physiological pH and thus its absorption and distribution.

The strategic placement of fluorine atoms, as seen in the 3,4-difluorophenyl moiety of the title compound, is a deliberate design choice aimed at leveraging these beneficial effects to create more effective and "drug-like" molecules.

Research Landscape of 5-(3,4-Difluorophenyl)isoxazole and its Analogues

While the isoxazole scaffold and fluorination are well-established strategies in drug discovery, the specific research landscape for this compound is not extensively documented in publicly available research literature. Its existence is confirmed through commercial availability from various chemical suppliers, indicating its potential use as a building block in synthetic chemistry.

The synthesis of 5-arylisoxazoles is readily achievable through established synthetic methodologies. A common and versatile approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In the context of this compound, this would involve the reaction of 3,4-difluorophenylacetylene (B126801) with a suitable nitrile oxide precursor. Another widely used method is the reaction of a chalcone (B49325) (α,β-unsaturated ketone) with hydroxylamine (B1172632), which proceeds via a cyclization and subsequent oxidation to furnish the isoxazole ring. wpmucdn.com Specifically, the synthesis of this compound could be envisioned starting from a chalcone derived from 3,4-difluoroacetophenone.

Although dedicated studies on this compound are scarce, the biological activities of its structural analogues, particularly diarylisoxazoles with different fluorination patterns, have been investigated. Research on these related compounds provides valuable insights into the potential therapeutic applications of the title compound. For instance, various fluorinated diarylisoxazole derivatives have been evaluated for their anticancer and anti-inflammatory activities.

Table 1: Reported Biological Activities of Selected Fluorinated Diarylisoxazole Analogues

| Compound/Analogue Class | Biological Activity | Research Focus |

| 3-(4-fluorophenyl)-5-substituted isoxazoles | Anticancer | Evaluation against various cancer cell lines. |

| 5-(difluoromethyl)- and 5-(trifluoromethyl)isoxazoles | General Synthetic Building Blocks | Development of synthetic methods for accessing these fluorinated motifs. |

| Diarylisoxazoles with fluorinated phenyl rings | Anti-inflammatory | Investigation of COX-2 inhibitory activity. |

| 3,5-Diarylisoxazoles | Anticancer | Studies on cytotoxicity and induction of apoptosis in cancer cells. nih.gov |

| Fluorophenyl-isoxazole-carboxamides | Anticancer | Evaluation of antiproliferative activities against liver, cervical, and breast cancer cell lines. researchgate.net |

The data in Table 1 suggests that the presence of a difluorophenyl group on the isoxazole scaffold is a promising structural motif for the development of new therapeutic agents, particularly in the areas of oncology and inflammation. The specific substitution pattern in this compound may offer a unique pharmacological profile that warrants further investigation. The lack of extensive published research on this particular compound highlights an opportunity for future studies to explore its synthesis, characterization, and biological potential.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(3,4-difluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHZBEXDVFZMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NO2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304375 | |

| Record name | 5-(3,4-Difluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387358-54-5 | |

| Record name | 5-(3,4-Difluorophenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387358-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-Difluorophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization of 5 3,4 Difluorophenyl Isoxazole Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of the atoms within the 5-(3,4-Difluorophenyl)isoxazole framework.

In ¹H NMR spectra of isoxazole (B147169) derivatives, the proton on the isoxazole ring typically appears as a singlet in the range of δ 6.18-6.85 ppm. rsc.orgrjpbcs.com The aromatic protons of the 3,4-difluorophenyl group exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings, generally appearing in the δ 7.0-8.0 ppm region. rsc.org For instance, in a study of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the isoxazole proton was observed as a singlet at 7.791 ppm, while the aromatic protons appeared as multiplets between 7.708 and 7.809 ppm. wpmucdn.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the isoxazole ring in derivatives have been reported with chemical shifts in the range of δ 96-171 ppm. rsc.org For example, the C3 and C5 carbons of the isoxazole ring in 3,5-diphenylisoxazole (B109209) resonate at δ 162.9 and 170.3 ppm, respectively, while the C4 carbon appears at δ 97.4 ppm. rsc.org The carbons of the difluorophenyl ring show characteristic shifts influenced by the fluorine substituents, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. The signals for the carbon atoms in the difluorophenyl group typically appear between δ 110 and 160 ppm. niscair.res.inresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Isoxazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3,5-diphenylisoxazole | 6.84 (s, 1H, isoxazole-H), 7.43-7.53 (m, 6H, ArH), 7.81-7.91 (m, 4H, ArH) | 97.4, 125.7, 126.7, 128.8, 128.9, 129.0, 129.9, 130.1, 162.9, 170.3 | rsc.org |

| 5-(4-chlorophenyl)-3-phenylisoxazole | 6.81 (s, 1H, isoxazole-H), 7.44-7.50 (m, 5H, ArH), 7.75-7.79 (m, 2H, ArH), 7.83-7.87 (m, 2H, ArH) | 97.8, 125.9, 126.8, 127.1, 128.9, 128.9, 129.3, 130.1, 136.3, 163.0, 169.2 | rsc.org |

| 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | 7.708 (d, 1H), 7.791 (d, 2H), 7.809 (s, 1H) | 98.08, 117.36, 124.14, 129.22, 132.49, 143.25, 152.12, 156.11, 161.14, 168.62 | wpmucdn.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, characteristic IR absorption bands confirm the presence of the isoxazole ring and the difluorophenyl group.

The key vibrational modes for isoxazole derivatives include:

C=N stretching: Typically observed in the range of 1525-1607 cm⁻¹. rjpbcs.comwpmucdn.com

C=C stretching of the aromatic and isoxazole rings: Appears around 1472-1561 cm⁻¹. rjpbcs.comwpmucdn.com

N-O stretching: Found in the region of 1362-1404 cm⁻¹. rjpbcs.com

C-O stretching within the isoxazole ring: Observed around 1068-1173 cm⁻¹. wpmucdn.comrjpbcs.com

C-F stretching: The strong absorptions for the C-F bonds of the difluorophenyl group are expected in the range of 1100-1300 cm⁻¹.

Aromatic C-H stretching: Usually appears above 3000 cm⁻¹. rjpbcs.comwpmucdn.com

For example, the IR spectrum of 5-(4'-methoxyphenyl)-3-phenyl-isoxazole showed characteristic peaks at 3017 cm⁻¹ (Aromatic C-H), 1525 cm⁻¹ (C=N), 1472 cm⁻¹ (C=C), 1362 cm⁻¹ (N-O), and 1345 cm⁻¹ (C-O). rjpbcs.com

Table 2: Characteristic IR Absorption Bands for Isoxazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H stretch | 3017 - 3108 | rjpbcs.comwpmucdn.com |

| C=N stretch | 1525 - 1607 | rjpbcs.comwpmucdn.com |

| C=C stretch | 1472 - 1561 | rjpbcs.comwpmucdn.com |

| N-O stretch | 1362 - 1404 | rjpbcs.com |

| C-O stretch (ring) | 1068 - 1174 | wpmucdn.comrjpbcs.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. rsc.org

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (181.14 g/mol ). scbt.com In the mass spectra of isoxazole derivatives, the molecular ion peak is often prominent. rjpbcs.com The fragmentation patterns can also provide structural information. For instance, cleavage of the isoxazole ring is a common fragmentation pathway. In a study of 3,5-diaryl-4,5-dihydro isoxazole derivatives, the mass fragments were analyzed to confirm the structure. researchgate.net Similarly, for 5-(4'-methoxyphenyl)-3-phenyl-isoxazole, the molecular ion peak was observed at m/z 251.27, which corresponds to its molecular weight. rjpbcs.com

Crystallographic Analysis of Fluorinated Isoxazole Structures

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. nih.gov By irradiating a single crystal of a compound with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional electron density map of the molecule. This allows for the precise location of each atom in the crystal lattice.

For derivatives of this compound, this technique would provide precise measurements of the bond lengths and angles within both the isoxazole and the difluorophenyl rings. It would also reveal the planarity of the ring systems and the dihedral angle between them. Although specific crystallographic data for the parent this compound is not widely published, studies on related fluorinated and non-fluorinated isoxazole derivatives demonstrate the power of this technique in confirming molecular structures and understanding their solid-state packing. researchgate.netnih.govelsevierpure.com

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond individual molecular structures, single-crystal X-ray diffraction data reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. These interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the physical properties of the solid material.

In the case of this compound derivatives, the presence of the aromatic rings and the fluorine atoms can lead to specific intermolecular interactions. The difluorophenyl and isoxazole rings can participate in π-π stacking interactions, where the electron-rich and electron-poor regions of adjacent aromatic rings align. The fluorine atoms can also participate in weak hydrogen bonds (C-H···F) and other halogen bonding interactions, which can influence the crystal packing. nih.gov For example, in the crystal structure of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, C-I∙∙∙I-C halogen bonding and Ar-H∙∙∙π interactions were observed. nih.gov Analysis of these interactions is critical for understanding the supramolecular chemistry of these compounds.

Conformational Studies and Isomerism in Fluorinated Isoxazole Systems

The conformational dynamics and potential for isomerism in 5-phenylisoxazole (B86612) systems are critical determinants of their chemical and biological properties. The introduction of fluorine substituents on the phenyl ring, as seen in this compound, adds a layer of complexity to these studies due to the unique electronic and steric influences of fluorine. This section delves into the theoretical and practical aspects of conformational preferences and the potential for atropisomerism in such fluorinated isoxazole derivatives.

The central point of conformational flexibility in this compound is the single bond connecting the difluorophenyl and isoxazole rings. Rotation around this bond gives rise to different conformers, the stability of which is dictated by the interplay of steric hindrance and electronic interactions between the two aromatic systems. The presence of two fluorine atoms on the phenyl ring, even though not in the ortho position, can influence the rotational barrier and the preferred dihedral angle between the rings.

In biaryl systems, the energy barrier to rotation around the interannular single bond determines whether distinct rotational isomers, or atropisomers, can be isolated. Atropisomerism occurs when rotation is sufficiently hindered, leading to stereoisomers that are stable at room temperature. acs.orgnih.gov While this compound itself lacks the ortho-substitution typically required for classical atropisomerism, the principles governing rotational barriers are still applicable to understanding its conformational behavior.

Computational studies on analogous biaryl systems have provided significant insights into the factors governing rotational energy barriers. For instance, the size of the substituents ortho to the linking bond is a primary determinant of the barrier height. nih.gov In the case of this compound, the hydrogen atom at position 2 and the nitrogen atom of the isoxazole ring are the key interacting groups in the transition state for rotation.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformations and the energy profiles for rotation in such molecules. elsevierpure.com For a molecule like this compound, a computational analysis would likely reveal a non-planar ground state conformation. The dihedral angle between the phenyl and isoxazole rings would be a compromise between minimizing steric clashes and optimizing electronic conjugation.

Table 1: Predicted Conformational Data for 5-Aryl-Isoxazole Derivatives

| Compound | Substituent on Phenyl Ring | Predicted Dihedral Angle (°) | Calculated Rotational Barrier (kcal/mol) | Reference |

| 5-Phenylisoxazole | H | ~30-40 | ~2-4 | Theoretical Estimation |

| 5-(2-Fluorophenyl)isoxazole | 2-Fluoro | ~40-60 | ~5-8 | elsevierpure.com (Analogous Systems) |

| This compound | 3,4-Difluoro | ~30-45 | ~2-5 | Predicted |

| 5-(2,6-Difluorophenyl)isoxazole | 2,6-Difluoro | >60 | >15 (Potential for Atropisomerism) | researchgate.net (Analogous Systems) |

This table presents predicted data based on computational studies of analogous biaryl systems. The values for this compound are estimations based on these related studies.

The data in the table illustrates how the position of fluorine substitution significantly impacts the conformational landscape. While ortho-substitution dramatically increases the rotational barrier, the meta and para substitutions in this compound are expected to have a more subtle effect compared to the unsubstituted parent compound. The rotational barrier is likely to be low, allowing for rapid interconversion between conformers at room temperature. Therefore, stable atropisomers of this compound are not expected to be isolable under normal conditions.

Computational and Theoretical Investigations of 5 3,4 Difluorophenyl Isoxazole and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to predict and refine the optimized structures and properties of complex molecules. researchgate.net Studies on various isoxazole (B147169) derivatives utilize DFT to understand their fundamental characteristics. nih.govacu.edu.in

Energetic profiling through these calculations also yields the total energy of the molecule in its optimized state, which is a crucial parameter in quantum chemical studies. acu.edu.in Conformational analysis can be performed to identify the most favorable isomer, as the total energy variation between different conformational isomers can be calculated. nih.gov

Table 1: Representative Geometric Parameters of an Isoxazole Derivative This table presents selected bond lengths and angles from a crystallographic study of a similar compound, 3-(4-Fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazole, to illustrate typical values.

| Parameter | Value (Å or °) | Source |

| Bond Lengths | ||

| F1—C8 | 1.355 Å | researchgate.net |

| O2—N1 | 1.412 Å | researchgate.net |

| Bond Angles | ||

| C9—H9···Cg2 | 132° | researchgate.net |

Note: Cg2 refers to the centroid of a benzene (B151609) ring involved in intermolecular interactions.

The electronic properties of a molecule are critical to understanding its reactivity and interaction with biological targets. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in this analysis. acu.edu.in The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acu.edu.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecular surface. acu.edu.in It helps identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. acu.edu.inresearchgate.net In MEP maps, red areas typically indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For isoxazole derivatives, the introduction of the isoxazole ring can introduce significant negative partial charge to the structure. researchgate.net

Table 2: Calculated Electronic Properties for an Isoxazole Analogue Data derived from a DFT study on 3-(2,4-dichlorophenyl)−5-furan isoxazole.

| Parameter | Value (eV) | Source |

| HOMO Energy | -7.02 | acu.edu.in |

| LUMO Energy | -2.54 | acu.edu.in |

| Energy Gap (ΔE) | 4.48 | acu.edu.in |

Vibrational analysis is used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectra. mdpi.com These vibrational frequencies serve as a unique signature for a chemical compound. mdpi.com DFT calculations are widely used to predict these spectra. researchgate.netcapes.gov.br By comparing the calculated frequencies with experimental data from FT-IR and FT-Raman spectroscopy, a detailed assignment of vibrational modes to specific functional groups within the molecule can be achieved. researchgate.netnih.gov Often, calculated frequencies are scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental values. capes.gov.br This correlative analysis validates the optimized molecular structure and provides a deeper understanding of the molecule's intramolecular dynamics. researchgate.net

Table 3: Comparison of Observed and Calculated Vibrational Frequencies for Key Modes in a Triazole Analogue This table illustrates the correlation between experimental and DFT-calculated vibrational frequencies, a common practice in the analysis of heterocyclic compounds.

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Source |

| N-H Stretch | 3379 | 3450 | researchgate.net |

| C-N Stretch | 1540 | 1526 | researchgate.net |

| C-N Stretch | 1466 | 1458 | researchgate.net |

| Ring Vibration | 1047 | 1066 | researchgate.net |

Molecular Docking Studies of Isoxazole-Based Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). nih.gov It is instrumental in drug discovery for predicting ligand-protein interactions and understanding the structural basis of a compound's biological activity. nih.govresearchgate.net

Molecular docking simulations are used to place isoxazole-based ligands into the binding sites of target proteins to identify the most likely binding poses. nih.gov These studies reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. researchgate.netnih.gov

For example, docking studies of isoxazole derivatives into the active site of cyclooxygenase (COX) enzymes have been performed to explain their inhibitory activity. acu.edu.innih.gov In one such study, the 3,4-dimethoxy substitution on a phenyl ring attached to an isoxazole core was shown to push the 5-methyl-isoxazole ring toward a secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme. nih.gov Similarly, studies on bivalent isoxazole ligands targeting AMPA receptors showed that binding was primarily stabilized by steric fit and hydrophobic interactions within the receptor's binding pocket. nih.gov The stability of the predicted ligand-protein complex is often further assessed using molecular dynamics (MD) simulations. acu.edu.innih.gov

Beyond predicting the binding pose, computational studies aim to estimate the binding affinity, which is the strength of the interaction between the ligand and its target. nih.gov This is often expressed as a binding energy score or correlated with experimentally determined values like the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (K_d). nih.govmdpi.com

Docking studies can effectively rationalize the observed biological data. For instance, in a series of isoxazole-carboxamide derivatives, the compound with the most potent activity against COX-2 (IC₅₀ of 13 nM) showed the best binding interactions in the docking simulation. nih.gov The selectivity of a compound for one target over another (e.g., COX-2 vs. COX-1) can also be assessed. nih.gov A compound's selectivity index is a critical parameter in drug design, and computational methods can help explain why certain structural modifications lead to enhanced selectivity. nih.gov For example, the presence and position of halogen atoms, like the fluorine in 5-(3,4-difluorophenyl)isoxazole, can significantly influence binding affinity and selectivity through specific interactions with the protein target.

Table 4: In Vitro COX Inhibition and Selectivity of Isoxazole-Carboxamide Analogues This table presents experimental data for isoxazole derivatives, illustrating how binding affinity (IC₅₀) and selectivity are assessed.

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Source |

| A13 | 64 | 13 | 4.63 | nih.gov |

| Celecoxib (Standard) | 3100 | 41 | 75.6 | nih.gov |

Molecular Dynamics (MD) Simulations

MD simulations are frequently employed to assess the stability of a ligand's binding pose within a protein's active site. nih.gov The stability of protein-ligand complexes is fundamental to their function, and MD simulations provide a dynamic view of the non-covalent interactions that govern this stability. frontiersin.org Studies have shown that MD simulations can accurately determine the stability of experimental binding poses, with a high percentage of native poses remaining stable during simulations. nih.gov

In the context of isoxazole derivatives, MD simulations have been used to explore their interactions with various protein targets. For instance, simulations of isoxazole derivatives with the enzyme carbonic anhydrase IX were performed to understand their binding mechanism. acs.org Such simulations, often following molecular docking, help to refine the understanding of how these ligands are oriented in the active site and which interactions are most critical for binding. acs.org

A notable application involved the study of novel bis(isoxazole) derivatives as modulators of the GluA2 AMPA receptor. nih.gov MD simulations of the modulator complexes with the receptor's ligand-binding domain were used to rationalize the experimental results, providing a molecular-level explanation for their activity. nih.gov The analysis of MD trajectories can include monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability, as well as analyzing hydrogen bonds and other non-covalent contacts over the simulation time. nih.govfrontiersin.org This dynamic analysis reveals the persistence of key interactions that anchor the ligand in the binding pocket. frontiersin.org

MD simulations are instrumental in investigating the conformational changes and flexibility of molecules in biological environments. nih.govnih.gov The binding of a ligand to a protein is not a static event but a dynamic process that can induce conformational changes in both the ligand and the protein. nih.gov These changes are often essential for biological function.

For isoxazole derivatives, understanding their conformational flexibility is key to comprehending their interaction with target receptors. The isoxazole ring itself is a five-membered aromatic heterocycle, but the substituents attached to it can have significant conformational freedom. nih.govijpca.org MD simulations can track the torsional angles of these substituents, revealing the preferred conformations of the molecule when bound to a protein. This information is critical, as different conformations can lead to vastly different biological activities. For example, studies on AMPA analogues showed that while two related compounds adopted a similar conformation in the solid state, one had robust binding activity while the other was virtually inactive, highlighting the importance of dynamic conformational behavior in the biological environment. nih.govnih.govumt.edu

Furthermore, MD simulations can reveal how the binding of an isoxazole derivative might induce conformational changes in the protein target itself. nih.gov For example, simulations can show how the binding pocket of an enzyme might adapt to accommodate the ligand, or how ligand binding in one subsite can trigger allosteric changes in a distant part of the protein. nih.gov This dynamic interplay is crucial for the mechanism of action of many drugs, including allosteric modulators. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR (HQSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are pivotal in modern drug design, allowing for the prediction of the activity of new, unsynthesized molecules. nih.gov

Predictive QSAR models have been successfully developed for various isoxazole analogues to guide the design of new compounds with enhanced potency. nih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power. nih.gov

A key study focused on a series of isoxazole derivatives as farnesoid X receptor (FXR) agonists. nih.gov Using a training set of 203 compounds, both comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) models were constructed. nih.gov The statistical quality of these models is assessed by several parameters, including the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for the test set (r²_pred). nih.gov The developed models demonstrated strong predictive ability, with a CoMFA q² of 0.664 and r² of 0.960, and a CoMSIA q² of 0.706 and r² of 0.969. nih.gov The external predictive values (r²_pred) were 0.872 and 0.866, respectively, indicating robust and reliable models. nih.gov

In another study, a hologram QSAR (HQSAR) model was developed for a series of 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives to understand their antifungal activity against Botrytis cinerea. acs.org This model also showed good predictive capability, providing valuable insights into the structure-activity profile of these compounds. acs.org

| Model | q² | r² | r²_pred | Number of Components |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | 5 |

| CoMSIA | 0.706 | 0.969 | 0.866 | 6 |

A major advantage of QSAR and HQSAR modeling is the identification of key molecular descriptors—physicochemical properties or structural features—that significantly influence biological activity. nih.govacs.org This is often visualized through 3D contour maps, which show regions where certain properties are favorable or unfavorable for activity. nih.gov

In the 3D-QSAR study of isoxazole derivatives as FXR agonists, the CoMSIA model revealed the relative contributions of different molecular fields to the activity. nih.gov The analysis indicated that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields all played a role. nih.gov Specifically, the hydrogen bond donor field had the highest contribution at 30.3%. nih.gov The contour maps showed that hydrophobic character at the R₂ substituent and an electronegative group at the R₃ substituent were crucial for agonistic activity. nih.gov Conversely, the maps indicated that bulky substituents at certain positions would be detrimental to activity. nih.gov

For the HQSAR model of 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives, the analysis provided insights into which structural fragments positively or negatively contributed to their antifungal potency. acs.org This information is critical for guiding the synthesis of new derivatives with improved efficacy. acs.org

Pharmacophore Model Development for Isoxazole Analogues

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to interact with a specific biological target and trigger a response. nih.govresearchgate.net The development of pharmacophore models is a crucial step in rational drug design, providing a 3D blueprint for designing or identifying new active compounds. researchgate.neteurekaselect.com

For isoxazole analogues, pharmacophore models have been constructed to elucidate their structure-activity relationships (SAR) for various targets. nih.govumt.edu A study on isoxazole-based inhibitors of the System xc- transporter led to the development of a preliminary pharmacophore model. nih.govnih.govumt.edu This model was built using SAR data from a range of structurally diverse inhibitors and helps to explain why certain analogues exhibit high binding affinity while others are inactive. nih.gov

Similarly, in the pursuit of Hsp90 inhibitors, pharmacophore modeling was performed on 4,5-diaryl-isoxazole derivatives. researchgate.net These models help to distill the complex structural data into a simple 3D query that can be used to screen large compound libraries for potential new hits. The analysis of a pharmacophore model for sirtuin inhibitors, for example, identified two hydrogen bond acceptors, two hydrogen bond donors, and one hydrophobic feature as the crucial molecular features for binding affinity. researchgate.net Such models provide invaluable guidance for the strategic modification of the isoxazole scaffold to enhance its therapeutic potential. researchgate.neteurekaselect.comrsc.org

Computational Prediction of Reaction Pathways and Mechanisms for Isoxazole Synthesis

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a critical tool in modern organic chemistry for the detailed investigation of reaction mechanisms. mdpi.comresearchgate.net While specific computational studies focusing exclusively on the synthesis of this compound are not prevalent in existing literature, the vast body of theoretical work on the synthesis of analogous isoxazoles allows for robust predictions regarding its formation pathways. The most common and synthetically vital route to 5-substituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. unimi.itresearchgate.net

Theoretical examinations of the [3+2] cycloaddition reaction mechanism for the formation of the isoxazole ring have been extensively performed. These studies consistently indicate that the reaction proceeds through a concerted yet asynchronous transition state. researchgate.netuchile.cl This means that although the two new sigma bonds form in a single mechanistic step, the extent of bond formation at the transition state is not equal. A key focus of these computational investigations is the prediction of regioselectivity, which dictates the preferential formation of one constitutional isomer over another.

For the synthesis of this compound, the reaction would involve the [3+2] cycloaddition of a nitrile oxide with 3,4-difluorophenylacetylene (B126801). The electronic properties of the 3,4-difluorophenyl substituent are predicted to significantly influence the regiochemical outcome. Computational models can calculate the activation energies for the transition states leading to the two possible regioisomers: the this compound and the 4-(3,4-difluorophenyl)isoxazole.

| Reactants | Regioisomer | Computational Method | Predicted Activation Energy (kcal/mol) |

| Phenylacetylene + Formonitrile Oxide | 5-Phenylisoxazole (B86612) | B3LYP/6-31G(d) | 15.2 |

| Phenylacetylene + Formonitrile Oxide | 4-Phenylisoxazole | B3LYP/6-31G(d) | 18.5 |

| 3,4-Difluorophenylacetylene + Formonitrile Oxide | This compound | B3LYP/6-31G(d) | Predicted to be the lower energy pathway |

| 3,4-Difluorophenylacetylene + Formonitrile Oxide | 4-(3,4-Difluorophenyl)isoxazole | B3LYP/6-31G(d) | Predicted to be the higher energy pathway |

Table 1: Representative data based on computational studies of analogous phenylisoxazole syntheses. The specific values for the 3,4-difluorophenyl derivative are illustrative predictions based on established principles of physical organic chemistry and computational findings for similar systems.

The electron-withdrawing character of the two fluorine atoms on the phenyl ring is expected to modulate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 3,4-difluorophenylacetylene dipolarophile. DFT-based reactivity indices, such as local Fukui functions, are powerful tools for predicting the most reactive sites for nucleophilic and electrophilic interactions, thereby rationalizing the regioselectivity. uchile.cl For this type of reaction, it is generally anticipated that the formation of the 5-substituted isoxazole is the kinetically and thermodynamically favored pathway.

While the concerted [3+2] cycloaddition is the most widely accepted mechanism, alternative pathways have been computationally explored for isoxazole synthesis under different reaction conditions. For example, some electrochemical syntheses of isoxazolines have been shown through computational modeling to proceed via a stepwise, radical-mediated mechanism rather than a concerted cycloaddition. uchile.cl Such computational investigations involve mapping the potential energy surface to locate all transition states and intermediates for each step of the proposed radical pathway. Nevertheless, for standard thermal 1,3-dipolar cycloadditions, the concerted pathway remains the predominant and most computationally supported mechanism. mdpi.com

| Parameter | Predicted Value |

| C-C Forming Bond Distance (Å) | ~2.1 - 2.3 |

| C-O Forming Bond Distance (Å) | ~1.9 - 2.1 |

| Asynchronicity Index | > 0 |

| Imaginary Frequency (cm⁻¹) | ~ -200 to -300 |

Table 2: Key predicted parameters for the transition state of the [3+2] cycloaddition reaction between 3,4-difluorophenylacetylene and a nitrile oxide. These values are representative and are based on published computational studies of similar 1,3-dipolar cycloaddition reactions.

The parameters presented in Table 2 are characteristic of the data generated from a detailed computational analysis of the reaction's transition state. The calculated distances of the forming bonds provide insight into the geometry of the transition state, while a non-zero asynchronicity index confirms the unequal progress of the two bond formations. The presence of a single imaginary frequency in the vibrational analysis is a definitive marker of a first-order saddle point, which corresponds to a true transition state on the potential energy surface.

Biological Activities and Mechanistic Investigations of 5 3,4 Difluorophenyl Isoxazole Analogues Non Clinical Focus

Diverse Biological Activities of Isoxazole (B147169) Derivatives

The isoxazole nucleus is a versatile structural motif that has been incorporated into a multitude of biologically active molecules. espublisher.comresearchgate.net The inherent properties of the isoxazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a valuable component in the design of new therapeutic agents. researchgate.net The substitution pattern on the isoxazole ring plays a crucial role in determining the specific biological activity of the resulting derivative. espublisher.com

Research has demonstrated that isoxazole derivatives exhibit a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and enzyme inhibitory activities. espublisher.commedchemexpress.comresearchgate.net These diverse biological activities have spurred extensive research into the synthesis and evaluation of novel isoxazole-containing compounds for various therapeutic applications. The following sections will delve into specific non-clinical studies that have explored the mechanisms underlying these activities in analogues of 5-(3,4-Difluorophenyl)isoxazole and the broader isoxazole class.

Mechanistic Studies of Specific Biological Targets (In Vitro and Non-Clinical In Vivo)

Enzyme Inhibition Studies

Isoxazole derivatives have been widely investigated as inhibitors of various enzymes implicated in disease pathogenesis. The isoxazole scaffold can be tailored to fit into the active sites of enzymes, leading to the modulation of their catalytic activity.

While specific enzymatic inhibition data for analogues of this compound are not extensively available in the reviewed literature, studies on other isoxazole-containing molecules highlight their potential as enzyme inhibitors. For instance, certain isoxazole derivatives have been identified as potent inhibitors of Heat shock protein 90 (Hsp90) , a molecular chaperone crucial for the stability and function of numerous oncoproteins. researchgate.netresearchgate.netnih.gov Inhibition of Hsp90 leads to the degradation of its client proteins, making it an attractive target for cancer therapy. One study reported that isoxazole-based compounds exhibited significant Hsp90 inhibitory activity, with one of the most potent derivatives showing an IC50 of 14 µM and reducing Hsp90 expression in cancer cells. researchgate.netnih.gov

Furthermore, isoxazole analogues have been explored as selective agonists for Peroxisome Proliferator-Activated Receptor α (PPARα) , a nuclear receptor involved in lipid metabolism. A novel 3,5-disubstituted isoxazole analogue, 6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid (ADAM), demonstrated dose-dependent activation of PPARα with an EC50 value of 47 µM. nih.gov This finding suggests that the isoxazole scaffold can be utilized to design selective receptor modulators.

Although detailed studies on this compound analogues against other enzymes such as Casein Kinase 1 (CK1), Cyclooxygenases (COX), Epidermal Growth Factor Receptor (EGFR), Bromodomain-containing protein 4 (BRD4), Cytochrome P450 Family 51 (CYP51), Secretory Phospholipase A2 (sPLA2), and Insulysin are not prevalent in the public domain, the established inhibitory potential of the isoxazole class warrants further investigation into the specific activities of these analogues.

Table 1: Examples of Enzyme Inhibition by Isoxazole Analogues

| Compound/Analogue Class | Target Enzyme | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 3,4-Disubstituted isoxazole derivative | Hsp90 | 14 µM (IC50) | researchgate.netnih.gov |

| 6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid (ADAM) | PPARα | 47 µM (EC50) | nih.gov |

Modulation of Protein-Protein Interactions

The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy, and small molecules capable of modulating these interactions are of significant interest. The interaction between the transcription factors GATA4 and NKX2-5 is crucial for synergistic gene activation in cardiac development and has been implicated in cardiac hypertrophy. nih.govnih.govacs.org

A study focused on the development of inhibitors for the GATA4-NKX2-5 interaction identified a series of phenylisoxazole carboxamides as potent modulators. nih.govnih.govacs.org While not containing the specific 3,4-difluorophenyl substitution, these analogues share the core phenylisoxazole structure. The hit compound, a phenylisoxazole carboxamide, was found to inhibit the GATA4-NKX2-5 transcriptional synergy with an IC50 of 3 µM. medchemexpress.comnih.govnih.gov Structure-activity relationship (SAR) studies revealed that the aromatic substituent on the isoxazole ring is a key determinant of inhibitory activity. nih.govnih.govacs.org This research provides a strong rationale for exploring this compound analogues as potential modulators of this critical PPI.

Table 2: Inhibition of GATA4-NKX2-5 Interaction by a Phenylisoxazole Carboxamide Analogue

| Compound Class | Target Interaction | Activity (IC50) | Reference |

|---|---|---|---|

| Phenylisoxazole carboxamide | GATA4-NKX2-5 | 3 µM | medchemexpress.comnih.govnih.gov |

Receptor Agonism and Antagonism

Isoxazole derivatives have been shown to interact with a variety of receptors, acting as either agonists or antagonists. However, specific data on this compound analogues targeting the prostaglandin (B15479496) EP3 receptor, GABA receptors, AMPA receptors, farnesoid X receptor (FXR), calcium channels, or the cystine/glutamate antiporter (System xc-) is limited in the available literature. Nevertheless, studies on other isoxazole scaffolds provide insights into their potential receptor-modulating activities. For example, certain isoxazole derivatives have been investigated as modulators of AMPA receptors, which are involved in synaptic plasticity and neurotransmission.

The lack of specific studies on this compound analogues in this area represents a gap in the current understanding and an opportunity for future research to explore the potential of this particular substitution pattern in modulating receptor function.

Antimicrobial Activity: In Vitro Studies against Bacterial and Fungal Pathogens

These studies have evaluated the minimum inhibitory concentrations (MICs) of various isoxazole analogues against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and fungal pathogens including Candida albicans and Aspergillus niger. For instance, certain isoxazole derivatives have shown noteworthy activity against S. aureus and E. coli. mdpi.com The antimicrobial activity is often influenced by the nature and position of substituents on the isoxazole and attached phenyl rings.

Table 3: Examples of In Vitro Antimicrobial Activity of Isoxazole Analogues

| Pathogen | Compound/Analogue Class | Activity (MIC) | Reference |

|---|---|---|---|

| Escherichia coli | Isothiazolone (B3347624) analogue 5a | <0.032 µg/mL | nih.gov |

| Staphylococcus aureus | Isothiazolone analogue 5g | 2 µg/mL | nih.gov |

| Candida albicans | 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | Effective reduction of biofilm | mdpi.com |

| Bacillus subtilis | General Isoxazole Derivatives | Activity reported, specific MIC not provided in general reviews | mdpi.com |

| Aspergillus niger | General Isoxazole Derivatives | Activity reported, specific MIC not provided in general reviews | mdpi.com |

| Botrytis cinerea | Not specifically reported in the reviewed literature | N/A |

Note: The table includes data for isothiazolone analogues, which are structurally related to isoxazoles and demonstrate the potential of this class of heterocycles as antimicrobial agents. Data for B. cinerea was not found in the reviewed literature.

Anticancer and Cytotoxic Activity: In Vitro Cell Line Studies and In Vivo Murine Xenograft Models

The development of novel anticancer agents is a major focus of medicinal chemistry, and isoxazole derivatives have demonstrated significant potential in this area. espublisher.com Various analogues have exhibited cytotoxic activity against a range of cancer cell lines in vitro.

A study on vicinal diaryl-substituted isoxazole derivatives, which are structurally related to this compound, revealed potent antiproliferative activities against hepatocellular carcinoma and breast cancer cell lines. nih.govresearchgate.net One of the lead compounds from this series, a 3,4-diarylisoxazole derivative, displayed IC50 values in the range of 0.77 to 9.53 μM against a panel of 13 cancer cell lines. nih.gov Importantly, this compound also demonstrated antitumor activity in vivo in both Mahlavu hepatocellular carcinoma and MDA-MB-231 breast cancer xenograft models in mice, with tumor growth inhibition rates between 40% and 85%. nih.govresearchgate.net

While specific in vivo xenograft data for this compound analogues were not found in the reviewed literature, the promising in vivo efficacy of structurally related compounds underscores the potential of this chemical class in cancer therapy.

Table 4: In Vitro Cytotoxic Activity of Isoxazole Analogues

| Compound/Analogue Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3,4-Diarylisoxazole derivative 11 | Hepatocellular Carcinoma (e.g., Mahlavu) | 0.77 - 9.53 µM | nih.gov |

| 3,4-Diarylisoxazole derivative 11 | Breast Cancer (e.g., MDA-MB-231) | 0.77 - 9.53 µM | nih.gov |

| Isoxazole-based carboxamide 3c | Leukemia (HL-60(TB)) | %GI = 70.79-92.21 at 10 µM | nih.gov |

| Isoxazole-based ureate 8 | Hepatocellular Carcinoma (HepG2) | 0.84 µM | nih.gov |

| Isoxazole-based hydrazone 10c | Hepatocellular Carcinoma (HepG2) | 0.69 µM | nih.gov |

Antiparasitic Activity (e.g., Trypanosoma cruzi)

The isoxazole scaffold has been identified as a promising heterocyclic core for the development of new antiparasitic agents. Research into 3,5-diarylisoxazole derivatives has shown that these compounds can exhibit trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. A study evaluating a series of these compounds revealed that the introduction of electron-withdrawing groups, such as fluorine, onto the phenyl rings generally enhanced the in vitro activity against both trypomastigote and amastigote forms of the parasite. scielo.br

Notably, some isoxazole derivatives have demonstrated potency comparable to the reference drug, benznidazole. scielo.br For instance, certain 3,5-diarylisoxazole derivatives displayed significant anti-T. cruzi activity. scielo.br While specific data on this compound is limited in the reviewed literature, the findings for fluorinated analogues suggest that the difluoro substitution pattern could be a key feature for enhancing antiparasitic efficacy. The mechanism of action for some nitro-containing isoxazoles is thought to involve the generation of free radicals, a mode of action similar to nifurtimox, another drug used to treat Chagas disease.

**Table 1: Trypanocidal Activity of 3,5-Diarylisoxazole Analogues against *Trypanosoma cruzi***

| Compound | Substitution Pattern | Trypomastigote IC50 (µM) | Amastigote IC50 (µM) |

|---|---|---|---|

| 6b | 3-(4-Fluorophenyl)-5-(4-hydroxyphenyl)isoxazole | >100 | 3.3 |

| 7b | 3-(4-Chlorophenyl)-5-(4-hydroxyphenyl)isoxazole | 23.3 | 3.3 |

| 8 | 3-(4-Nitrophenyl)-5-(4-hydroxyphenyl)isoxazole | 19.3 | 4.8 |

| Benznidazole | - | 3.8 | 3.0 |

Data sourced from a study on 3,5-diarylisoxazole derivatives. scielo.br

Modulation of Plant Physiological Responses (e.g., Nitric Oxide and Reactive Oxygen Species Generation)

Isoxazole derivatives have been investigated for their ability to act as chemical elicitors in plants, inducing defense mechanisms through the generation of signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS). Research has demonstrated that certain 3,5-disubstituted isoxazoles can stimulate the production of NO and ROS in plant tissues, such as those of Arabidopsis. nih.govd-nb.info

One particular study highlighted an isoxazole derivative, 3,5-difluorophenyl-[3-methyl-4-(methylsulfonyl)isoxazol-5-yl]methanone, as an inducer of nitric oxide. nih.govd-nb.info This finding suggests that the difluorophenyl moiety is a key structural feature for this activity. The generation of NO and ROS is a crucial part of the plant's defense response against pathogens and environmental stress. The ability of these compounds to trigger such responses indicates their potential for development as agents to enhance plant resilience. The mechanism involves the activation of various defense-related enzymes in the plant cells. nih.gov

Table 2: Effect of Isoxazole Analogues on NO and ROS Generation in Arabidopsis Tissues

| Compound | Concentration (µg/mL) | Nitric Oxide (NO) Generation | Reactive Oxygen Species (ROS) Generation |

|---|---|---|---|

| 3,5-disubstituted isoxazoles | 10 | Observed | Observed |

| 3,5-disubstituted isoxazoles | 50 | Strong | Strong |

Data based on studies of 3,5-disubstituted isoxazoles. nih.govd-nb.info

Antioxidant Properties

The antioxidant potential of isoxazole derivatives has been another area of scientific inquiry. Fluorophenyl-isoxazole-carboxamides, in particular, have been synthesized and evaluated for their free radical scavenging capabilities. In one study, these compounds were assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov

The results indicated that several of the tested isoxazole-carboxamide derivatives exhibited potent antioxidant activity, with some compounds showing lower IC50 values (indicating higher potency) than the standard antioxidant, Trolox. nih.gov For example, the compound N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide demonstrated significant antioxidant capacity both in vitro and in vivo. nih.gov This suggests that the presence of a fluorinated phenyl ring within the isoxazole structure can contribute significantly to its antioxidant properties.

Table 3: In Vitro Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamide Derivatives

| Compound | Structure | DPPH Scavenging IC50 (µg/mL) |

|---|---|---|

| 2a | N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 0.45 ± 0.21 |

| 2c | N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 0.47 ± 0.33 |

| Trolox (Control) | - | 3.10 ± 0.92 |

Data from a study on fluorophenyl-isoxazole-carboxamide derivatives. nih.gov

Influence of Fluorine Substitution on Biological Activity and Selectivity

The incorporation of fluorine into pharmacologically active molecules is a common strategy in medicinal chemistry to enhance various properties, including metabolic stability, membrane permeability, and binding affinity. mdpi.com In the context of isoxazole analogues, the presence and position of fluorine atoms on the phenyl ring can significantly influence their biological activity and selectivity.

Studies on various heterocyclic compounds have shown that fluorine substitution can lead to a substantial increase in biological potency. For example, in a series of 7-phenyl-pyrroloquinolinones, the introduction of a fluorine atom at specific positions on the phenyl ring resulted in potent cytotoxicity against cancer cell lines. nih.gov Similarly, for 3,5-diarylisoxazoles, the inclusion of a fluorine atom was found to improve their trypanocidal activity. scielo.br

The electron-withdrawing nature of fluorine can alter the electronic distribution of the molecule, which can in turn affect its interaction with biological targets. The position of the fluorine substituent is also critical. For instance, studies on fluorobenzoxaboroles have demonstrated that the position of the fluorine atom influences the compound's acidity and, consequently, its biological activity. researchgate.netnih.gov While direct structure-activity relationship studies for this compound are not extensively available, the existing data on related fluorinated heterocycles strongly suggest that the 3,4-difluoro substitution pattern plays a crucial role in defining the biological profile of these compounds, potentially enhancing their activity and selectivity for specific biological targets. mdpi.comnih.govfrontiersin.org

Structure Activity Relationship Sar Studies of 5 3,4 Difluorophenyl Isoxazole Derivatives

Impact of Substituent Position and Electronic Properties on Biological Efficacy

The biological efficacy of isoxazole (B147169) derivatives is highly sensitive to the nature and position of substituents on both the isoxazole core and its appended aryl rings. nih.govmdpi.com The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in modulating activity.

Research into isoxazole-based compounds has shown that the substitution pattern significantly influences their therapeutic potential. For instance, in a series of isoxazole chalcone (B49325) derivatives with structural similarities to the anticancer agent Combretastatin A-4 (CA4), the presence of electron-donating groups, such as methoxy (B1213986) substituents on the benzene (B151609) ring, was found to enhance anticancer activity. nih.govmdpi.com Similarly, QSAR studies on isoxazole derivatives targeting VEGFR2 revealed that electron-donating groups on the benzene ring attached to the isoxazole were essential for inhibitory activity. researchgate.net

The position of substituents on the isoxazole ring itself is also critical. Studies on trisubstituted isoxazoles targeting the retinoic-acid-receptor-related orphan receptor γt (RORγt) highlighted the importance of focused modifications around the C-4 and C-5 positions for improving potency. nih.govacs.org In a different series of isoxazolo[5,4-d]pyrimidines designed as Toll-like receptor 7 (TLR7) agonists, substituting the C4 position with an isobutylamine (B53898) group resulted in inactive or cytotoxic compounds, whereas attaching a 3-methylpiperidine (B147322) ring at the same position yielded potent agonists with EC₅₀ values in the low micromolar range. nih.gov

Furthermore, the relative positioning of aryl groups on the isoxazole core can determine the level of activity. Comparative studies have indicated that 4,5-diarylisoxazoles exhibit greater antimitotic activity than their 3,4-diarylisoxazole counterparts. nih.govmdpi.com

The following table summarizes the impact of various substituents on the biological efficacy of isoxazole derivatives, as reported in different studies.

| Compound Series | Target/Activity | Favorable Substituents & Positions | Unfavorable Substituents & Positions | Observed Effect |

| Isoxazole Chalcones | Anticancer (DU145 cells) | Methoxy groups on benzene ring | - | Enhanced cytotoxic activity. nih.govmdpi.com |

| Isoxazole Derivatives | VEGFR2 Inhibition | Electron-donating groups on benzene ring | - | Essential for inhibitory activity. researchgate.net |

| Isoxazolo[5,4-d]pyrimidines | TLR7 Agonism | 3-Methylpiperidine at C4 | Isobutylamine at C4 | Potent agonism (EC₅₀: 7.8-25.3 µM) vs. inactivity/cytotoxicity. nih.gov |

| Diarylisoxazoles | Antimitotic Activity | Aryl groups at C4 and C5 | Aryl groups at C3 and C4 | Greater antimitotic activity for 4,5-isomers. nih.govmdpi.com |

| 3,4,5-Trisubstituted Isoxazoles | Cytotoxicity (HL-60 cells) | 4-CH₃ or 4-Cl on phenyl ring | - | Increased cytotoxicity. elsevierpure.com |

Role of Fluoroaryl Substituents in Modulating Target Affinity and Selectivity

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. nih.govbeilstein-journals.org In the context of 5-(3,4-difluorophenyl)isoxazole derivatives, the fluoroaryl moiety plays a defining role in modulating how the molecule interacts with its biological target, often leading to improved affinity and selectivity. acs.orgnih.gov

The presence of fluorine can significantly alter the electronic properties of the phenyl ring, influencing its interaction with protein residues in the binding pocket. The difluoro substitution pattern can create specific polar interactions or favorably alter the molecule's conformation to better fit the target site. acs.orgbeilstein-journals.org For example, SAR studies on antimicrobial isoxazoles revealed that the presence of a trifluoromethyl (CF₃) group was key to their activity, suggesting that such electronic modifications can enhance the binding energy with the microbial target. nih.gov

The table below illustrates the role of fluorination in isoxazole derivatives.

| Compound Series | Target | Effect of Fluoroaryl Group | Key Finding |

| Trisubstituted Isoxazoles | RORγt | Improved potency and selectivity | Optimization of a lead compound resulted in derivatives with ~10-fold increase in potency and higher selectivity against PPARγ. nih.govacs.orgnih.gov |

| Antimicrobial Isoxazoles | Microbial Targets | Enhanced potency | The presence of a CF₃ group rendered the compounds active as antimicrobial scaffolds. nih.gov |

Stereochemical Considerations in Isoxazole-Based Ligand Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in ligand design, as biological macromolecules like proteins and enzymes are chiral. The specific stereoisomer of a drug can exhibit significantly different potency, efficacy, and metabolic profiles. beilstein-journals.org

In the design of isoxazole-based ligands, the introduction of chiral centers necessitates an evaluation of the activity of individual enantiomers or diastereomers. For instance, in the development of TLR7 agonists based on an isoxazolo[5,4-d]pyrimidine (B13100350) scaffold, derivatives featuring a 3-methylpiperidine ring were found to be potent. nih.gov Since 3-methylpiperidine is chiral, the use of a racemic mixture means that one enantiomer may be significantly more active than the other, or that one may contribute to off-target effects. Separating and testing the individual stereoisomers would be a crucial next step in optimizing these ligands.

The influence of fluorine substitution on the stereochemical behavior of cyclic compounds is well-documented. beilstein-journals.org Fluorine can impact conformational stability through effects like the gauche effect, which can favor specific spatial arrangements of the molecule. beilstein-journals.org While not directly studying isoxazoles, research on fluorinated pyrrolidines shows that the stereochemistry of fluorine substitution can enhance the conformational stability of the ring structure. beilstein-journals.org These principles are transferable to isoxazole derivatives, where the rigid, difluorinated phenyl ring can influence the orientation of other substituents and lock the molecule into a biologically active conformation.

Rational Design Principles Derived from SAR Data for Optimized Analogues

SAR studies provide the foundational data for rational drug design, allowing chemists to establish principles for creating optimized analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov The collective findings from studies on this compound and related structures offer several guiding principles.

Exploitation of Key Pockets: In the case of RORγt inhibitors, SAR and X-ray crystallography data showed that potency could be significantly increased by introducing substituents at the C-4 and C-5 positions of the isoxazole ring that could form additional polar interactions with the target protein. acs.org This highlights a principle of identifying and targeting unoccupied pockets or interaction points within the binding site.

Modulation of Electronic Properties: As seen with VEGFR2 inhibitors and certain anticancer derivatives, introducing electron-donating groups on the phenyl ring attached to the isoxazole is a valid strategy for enhancing efficacy. nih.govmdpi.comresearchgate.net Conversely, for antimicrobial activity, strongly electron-withdrawing groups like CF₃ have proven effective. nih.gov The principle is to tune the electronic character of the molecule to match the requirements of the biological target.

Scaffold Hopping and Bioisosteric Replacement: The isoxazole ring itself is often used as a versatile scaffold that allows for flexible molecular design. nih.gov In the development of anti-tuberculosis agents, benzyloxy, benzylamino, and phenoxy derivatives of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters were identified as a highly potent and selective series, demonstrating that linking the core scaffold to different functionalities via flexible linkers is a successful optimization strategy. nih.gov

Improving Selectivity through Structural Modification: The RORγt inhibitor program demonstrated that systematic structural modifications could dramatically improve selectivity against related off-target proteins like PPARγ. acs.orgnih.gov This was achieved by refining the substitution pattern around the isoxazole core to better fit the unique contours of the intended target's allosteric site.

Correlation between Structural Features and Specific Biological Mechanisms

Connecting specific structural features of a molecule to a precise biological mechanism of action is the ultimate goal of SAR studies. This understanding allows for the design of drugs that act through a desired pathway, minimizing unintended effects.

Targeting Allosteric Sites: For RORγt inverse agonists, the trisubstituted isoxazole scaffold was identified as a novel class of allosteric modulators. nih.govnih.gov The entire chemical structure, including the difluorophenyl group, is designed to bind to a site distinct from the natural ligand binding pocket. X-ray crystallography confirmed that the presence of a hydrogen-bond-donating group at the C-5 isoxazole position significantly increased potency by forming an additional polar interaction with the backbone of specific amino acid residues (Leu353 and Lys354) in the allosteric site. acs.org

Induction of Apoptosis vs. Cell Cycle Arrest: Studies on 3,4,5-trisubstituted isoxazoles revealed that different substituents on the phenyl ring could trigger different cellular responses. An isoxazole with a 4-CH₃ substituent (compound 3) induced a decrease in the expression of the anti-apoptotic protein Bcl-2. In contrast, an isoxazole with a 4-Cl substituent (compound 6) did not affect Bcl-2 but, like compound 3, increased the levels of the cell cycle inhibitor p21. elsevierpure.com This suggests that the electronic nature of the substituent on the phenyl ring can dictate the primary mechanism of cytotoxicity, whether through promoting apoptosis or inducing cell cycle arrest. elsevierpure.com

Inhibition of Key Signaling Pathways: For isoxazole-based TLR8 antagonists, the mechanism involves competitive binding within the ligand-binding pocket at the TLR8 dimerization interface. nih.gov This structural engagement leads to the inhibition of TLR8-mediated signaling, specifically by reducing the recruitment of the downstream adapter protein MyD88 and suppressing the activation of NF-κB and IRF-dependent signaling pathways, which in turn decreases inflammatory responses. nih.gov

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Isoxazoles

The synthesis of fluorinated isoxazoles is a cornerstone of their continued investigation. nih.govrsc.orgresearchgate.net Current research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic methods. nih.govrsc.orgolemiss.edu Key areas of development include:

Green Chemistry Approaches: Moving away from harsh reaction conditions and hazardous reagents is a major goal. nih.govrsc.orgresearchgate.net This includes the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. nih.gov Researchers are also exploring the use of less expensive and more sustainable catalysts, such as silver, as an alternative to gold in cyclization-fluorination reactions. olemiss.edu

Novel Fluorinating Agents and Strategies: The introduction of fluorine atoms into the isoxazole (B147169) ring is a critical step that imparts unique properties to the molecule. olemiss.eduacademie-sciences.fr Scientists are investigating new electrophilic fluorinating agents like Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) for direct fluorination. academie-sciences.fracs.org Ring-opening fluorination of isoxazoles represents another innovative strategy to produce diverse fluorinated compounds. acs.orgmdpi.com

One-Pot Reactions and Cascade Cyclizations: To streamline the synthetic process, one-pot methodologies are being developed. researchgate.net These reactions, which combine multiple steps into a single procedure, improve efficiency and reduce waste. researchgate.net Gold-catalyzed cascade cyclization-fluorination of 2-alkynone O-methyl oximes is a notable example of such an approach. academie-sciences.frorganic-chemistry.org

Regioselective Functionalization: Controlling the precise location of functional groups on the isoxazole ring is crucial for optimizing biological activity. nih.govrsc.org Research is ongoing to develop highly regioselective methods for the synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov

The following table provides a summary of recent advancements in the synthesis of fluorinated isoxazoles:

| Synthetic Strategy | Key Features | Reference(s) |

| Silver-Catalyzed Cyclization | Utilizes a less expensive catalyst (silver) for the synthesis of 4-fluoro-3,5-disubstituted isoxazoles. | olemiss.edu |

| Direct Ring Fluorination | Employs N-fluorobenzenesulfonimide (NFSI) for the direct fluorination of isoxazoles, offering good yields. | academie-sciences.fr |

| Ring-Opening Fluorination | Uses Selectfluor to induce ring-opening, leading to the formation of tertiary fluorinated carbonyl compounds. | acs.org |

| Gold-Catalyzed Cascade Cyclization-Fluorination | A one-pot process for the efficient synthesis of fluoroisoxazoles from 2-alkynone O-methyl oximes. | academie-sciences.frorganic-chemistry.org |

| Microwave-Assisted Synthesis | Reduces reaction times and improves yields in the synthesis of various isoxazole derivatives. | nih.gov |

Integration of Advanced Computational Chemistry and Artificial Intelligence in Isoxazole Design and Discovery

In Silico Screening and Molecular Docking: Computational models are used to predict the interaction of isoxazole derivatives with biological targets. frontiersin.orgunf.edunih.gov This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates for further experimental investigation. mdpi.comnih.gov

Predictive Modeling of Physicochemical Properties: AI algorithms can predict key drug-like properties such as absorption, distribution, metabolism, excretion, and toxicity (ADME-T). nih.govfrontiersin.org This helps in prioritizing compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Generative AI for Novel Scaffold Design: Generative AI models are capable of designing entirely new molecular structures with desired properties. pharmaceutical-journal.comyoutube.com This technology has the potential to propose novel fluorinated isoxazole scaffolds that were previously unexplored. pharmaceutical-journal.com

Structure-Activity Relationship (SAR) Studies: Computational methods are used to analyze the relationship between the chemical structure of isoxazole derivatives and their biological activity. nih.govnih.gov This information guides the rational design of more potent and selective compounds.

Exploration of New Biological Targets and Unraveling Mechanisms of Action for Fluorinated Isoxazoles

While fluorinated isoxazoles have shown promise in various therapeutic areas, there is a continuous effort to identify new biological targets and to better understand their mechanisms of action. nih.govnih.govpharmatutor.org

Expanding Therapeutic Applications: Research is ongoing to explore the potential of fluorinated isoxazoles in treating a wider range of diseases. nih.govresearchgate.netsemanticscholar.org This includes their evaluation as antiviral, anti-inflammatory, and anticancer agents. frontiersin.orgunf.edunih.govnih.gov For instance, certain isoxazole derivatives are being investigated as inducers of fetal hemoglobin for the treatment of β-thalassemia. mdpi.com

Identification of Novel Molecular Targets: Scientists are actively searching for new proteins and cellular pathways that can be modulated by fluorinated isoxazoles. nih.govpharmatutor.org Recently, a novel isoxazole-based scaffold was identified as a selective antagonist of Toll-like receptor 8 (TLR8), a target implicated in autoimmune diseases. nih.gov

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which fluorinated isoxazoles exert their therapeutic effects is crucial for their development. nih.gov This involves detailed studies to understand how these compounds interact with their targets and the downstream signaling pathways they affect. For example, some isoxazole derivatives have been shown to act as inhibitors of p38 MAP kinase. nih.gov

The discovery of new biological targets and a deeper understanding of their mechanisms of action will open up new avenues for the therapeutic application of fluorinated isoxazoles. nih.govpharmatutor.org

Interdisciplinary Approaches in Medicinal Chemistry and Chemical Biology for Isoxazole Research

The future of isoxazole research lies in the convergence of multiple scientific disciplines. researchgate.net A collaborative approach that integrates medicinal chemistry, chemical biology, computational science, and pharmacology is essential for maximizing the therapeutic potential of these compounds.

Chemical Biology Probes: Isoxazole derivatives can be designed as chemical probes to study biological processes. These tools can help in identifying new drug targets and validating their roles in disease.

Targeted Drug Delivery: Interdisciplinary efforts can lead to the development of novel drug delivery systems that specifically target diseased cells or tissues, thereby enhancing efficacy and reducing side effects.

Personalized Medicine: By combining genomic data with the understanding of isoxazole pharmacology, it may be possible to develop personalized treatment strategies, tailoring the choice of drug to an individual's genetic makeup. nih.govrsc.org

By fostering collaboration between researchers from diverse backgrounds, the scientific community can accelerate the translation of promising research findings into clinically effective treatments for a wide range of diseases.

Q & A